![molecular formula C17H11N3O3 B2635797 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 851095-46-0](/img/structure/B2635797.png)
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . The compound was synthesized by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide . A series of Mannich bases of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol were then synthesized by the reaction of the compound with suitably substituted amines and formaldehyde in ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Scientific Research Applications
Synthesis and Reactivity
Synthesis Process : N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide derivatives have been synthesized through various chemical reactions. For instance, Aleksandrov et al. (2017) detailed the synthesis of a related compound by coupling naphthalen-1-amine with furan-2-carbonyl chloride and subsequent treatments to achieve the desired compound (Aleksandrov & El’chaninov, 2017).
Chemical Reactivity : The synthesized compounds have been subjected to various electrophilic substitution reactions like nitration, bromination, formylation, and acylation, indicating a significant reactivity potential for further chemical manipulations (Aleksandrov et al., 2018).
Biological Applications
Antibacterial and Antifungal Properties : Several studies have highlighted the antimicrobial potential of these compounds. For example, Darshansinh Ar et al. (2018) reported the synthesis of novel 1,3,4-oxadiazole derivatives with demonstrated antibacterial and antifungal activities (Darshansinh Ar et al., 2018).
Anticancer Evaluation : Salahuddin et al. (2014) conducted a study on the anticancer evaluation of related compounds. They found significant activity against breast cancer cell lines, indicating potential therapeutic applications in oncology (Salahuddin et al., 2014).
Chelating Properties : Studies on transition metal chelates derived from these compounds have been conducted, revealing their potential in chelation therapy or as metal-binding agents in various applications (Varde & Acharya, 2017).
Physicochemical Studies
Structural Characterization : The compounds have been extensively characterized using analytical and spectral data, aiding in understanding their structural and chemical properties (Shridhar, 2011).
Thermal Properties : Their thermal stability and fragmentation have been studied, which is crucial for their potential application in various industrial and pharmaceutical contexts (Gaber et al., 2013).
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(23-17)14-6-3-9-22-14/h1-10H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMUZUSJYBJFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

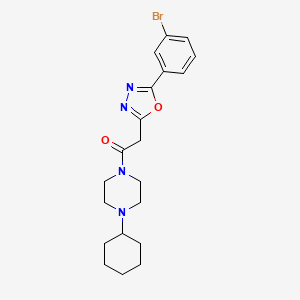
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2635718.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2635722.png)
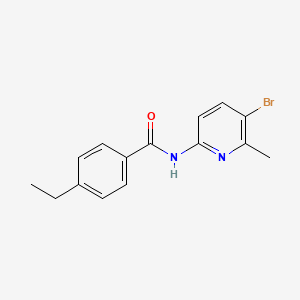
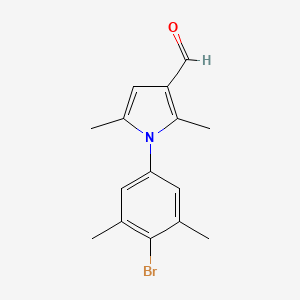
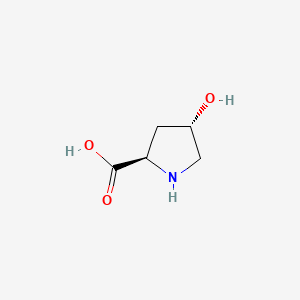

![5-(Azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline](/img/structure/B2635727.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2635728.png)
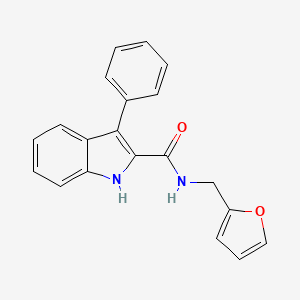
![4-amino-N-[2-(benzenesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2635733.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2635736.png)